molecular formula C14H17BrO2 B8594237 2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid

2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid

Cat. No. B8594237
M. Wt: 297.19 g/mol
InChI Key: CUKVIXRFROAXLK-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid is a useful research compound. Its molecular formula is C14H17BrO2 and its molecular weight is 297.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromo-phenyl)-3-cyclopentyl-propionic acid

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

2-(4-bromophenyl)-3-cyclopentylpropanoic acid

InChI

InChI=1S/C14H17BrO2/c15-12-7-5-11(6-8-12)13(14(16)17)9-10-3-1-2-4-10/h5-8,10,13H,1-4,9H2,(H,16,17)

InChI Key

CUKVIXRFROAXLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (7.7 mL, 54.88 mmol) in dry tetrahydrofuran (23 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (10 mL) was cooled to −78° C. under nitrogen and then treated with a 2.5M solution of n-butyllithium in hexanes (22.0 mL, 54.88 mmol). The resulting reaction mixture was stirred at −78° C. for 30 min and then treated dropwise with a solution of 4-bromophenylacetic acid (5.62 g, 26.13 mmol) in dry tetrahydrofuran (23 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (10 mL). The reaction mixture turned dark in color and was allowed to stir at −78° C. for 1 h, at which time, a solution of iodomethylcyclopentane (5.76 g, 27.44 mmol) in a small amount of dry tetrahydrofuran was added dropwise. The reaction mixture was allowed to warm to 25° C. where it was stirred for 24 h. The reaction mixture was quenched with water and then concentrated in vacuo to remove tetrahydrofuran. The aqueous residue was acidified using a 10% aqueous hydrochloric acid solution. The resulting aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 3/1 hexanes/ethyl acetate) afforded 2-(4-bromo-phenyl)-3-cyclopentyl-propionic acid (3.88 g, 50%) as a light yellow solid: mp 91-93° C.; EI-HRMS m/e calcd for C14H17BrO2 (M+) 296.0412, found 296.0417.
Quantity
7.7 mL
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reactant
Reaction Step One
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23 mL
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solvent
Reaction Step One
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10 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
22 mL
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reactant
Reaction Step Two
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5.62 g
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reactant
Reaction Step Three
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23 mL
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solvent
Reaction Step Three
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10 mL
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solvent
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5.76 g
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reactant
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